molecular formula C16H26N2O3S B501690 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 915931-96-3

1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B501690
CAS No.: 915931-96-3
M. Wt: 326.5g/mol
InChI Key: ZRJQHRFRRVHFNE-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine is a complex organic compound with a unique structure that combines a sulfonyl group with a piperazine ring

Preparation Methods

The synthesis of 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting with the preparation of the key intermediate, 5-isopropyl-4-methoxy-2-methylphenyl sulfonyl chloride. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with various biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine include:

    1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which may affect its chemical and biological properties.

    1-(5-Isopropyl-4-methoxy-2-methylphenyl)prop-2-en-1-ol: This compound has a different functional group, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12(2)14-11-16(13(3)10-15(14)21-5)22(19,20)18-8-6-17(4)7-9-18/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJQHRFRRVHFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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